REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[S:8][C:9]([CH2:12][NH:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=2)[N:6]=1.C(N(CC)CC)C.[C:24](Cl)(=[O:26])[CH3:25]>C(Cl)(Cl)Cl>[C:24]([NH:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[S:8][C:9]([CH2:12][NH:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=2)[N:6]=1)(=[O:26])[CH3:25]
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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NC=1SC=C(N1)C=1SC(=CC1)CNC(C)=O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The whole mixture is stirred at room temperature for an hour
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
|
Type
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WASH
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Details
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the resultant mixture is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After the residue is crystallized from ethanol
|
Type
|
FILTRATION
|
Details
|
the crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1SC=C(N1)C=1SC(=CC1)CNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |